molecular formula C8H8N2O B12515944 1-Benzofuran-5,7-diamine CAS No. 705928-15-0

1-Benzofuran-5,7-diamine

Cat. No.: B12515944
CAS No.: 705928-15-0
M. Wt: 148.16 g/mol
InChI Key: QCXXMAWFDWPJKG-UHFFFAOYSA-N
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Description

1-Benzofuran-5,7-diamine is a heterocyclic organic compound that features a benzofuran ring with two amine groups attached at the 5th and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzofuran-5,7-diamine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-aminophenol with suitable aldehydes or ketones can yield benzofuran derivatives . The reaction typically requires a catalyst such as copper chloride and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as dimethylformamide .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzofuran-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and properties .

Comparison with Similar Compounds

Uniqueness: 1-Benzofuran-5,7-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its dual amine groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

705928-15-0

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

1-benzofuran-5,7-diamine

InChI

InChI=1S/C8H8N2O/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H,9-10H2

InChI Key

QCXXMAWFDWPJKG-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)N)N

Origin of Product

United States

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